molecular formula C17H18O3 B3104710 4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid CAS No. 149288-62-0

4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid

Cat. No.: B3104710
CAS No.: 149288-62-0
M. Wt: 270.32 g/mol
InChI Key: ZIWJCNGUDPTZFO-UHFFFAOYSA-N
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Description

4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid is a chemical compound that has garnered significant attention in various fields of research due to its potential biological activity and applications. This compound is characterized by its molecular formula C17H18O3 and a molecular weight of 270.32 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid typically involves the reaction of 4-hydroxybenzoic acid with 2-propan-2-ylphenol in the presence of a suitable base and a coupling agent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors equipped with efficient cooling and heating systems. The product is then purified using industrial-scale crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid involves its interaction with specific molecular targets and pathways within cells. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various cellular responses, including inhibition of cell growth, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-methylphenoxy)methyl]benzoic Acid
  • 4-[(2-ethylphenoxy)methyl]benzoic Acid
  • 4-[(2-propylphenoxy)methyl]benzoic Acid

Uniqueness

4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid is unique due to its specific structural features, which confer distinct biological activity and chemical reactivity. The presence of the isopropyl group in the phenoxy moiety distinguishes it from other similar compounds and contributes to its unique properties.

Properties

IUPAC Name

4-[(2-propan-2-ylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12(2)15-5-3-4-6-16(15)20-11-13-7-9-14(10-8-13)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWJCNGUDPTZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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